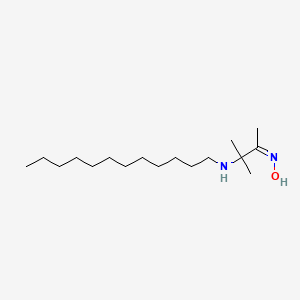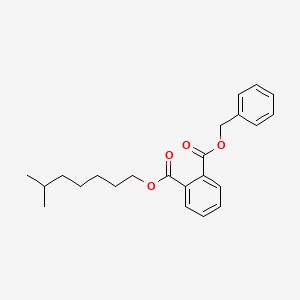
(2Z)-3-(dodecylamino)-3-methyl-2-butanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-(dodecylamino)-3-methyl-2-butanone oxime is an organic compound with the molecular formula C17H36N2O. This compound is characterized by the presence of a dodecylamino group, a methyl group, and an oxime functional group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(dodecylamino)-3-methyl-2-butanone oxime typically involves the reaction of 3-(dodecylamino)-3-methyl-2-butanone with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxime group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-3-(dodecylamino)-3-methyl-2-butanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The dodecylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2Z)-3-(dodecylamino)-3-methyl-2-butanone oxime has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of (2Z)-3-(dodecylamino)-3-methyl-2-butanone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the dodecylamino group can interact with lipid membranes, potentially affecting cell permeability and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(dodecylamino)-3-methyl-2-butanone: Lacks the oxime group, which may result in different chemical and biological properties.
3-(dodecylamino)-3-methyl-2-butanone oxime derivatives: Various derivatives with different substituents on the oxime group.
Uniqueness
(2Z)-3-(dodecylamino)-3-methyl-2-butanone oxime is unique due to the presence of both the dodecylamino and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable subject of study in various fields of research.
Propiedades
Fórmula molecular |
C17H36N2O |
|---|---|
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
(NZ)-N-[3-(dodecylamino)-3-methylbutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C17H36N2O/c1-5-6-7-8-9-10-11-12-13-14-15-18-17(3,4)16(2)19-20/h18,20H,5-15H2,1-4H3/b19-16- |
Clave InChI |
TUMAQAVODJYVEA-MNDPQUGUSA-N |
SMILES isomérico |
CCCCCCCCCCCCNC(C)(C)/C(=N\O)/C |
SMILES canónico |
CCCCCCCCCCCCNC(C)(C)C(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-acetyl-2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B12004534.png)

![3-[3-(Benzyloxy)phenyl]-N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004553.png)
![[2-methoxy-4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12004561.png)
![[2-methoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 3,4-dichlorobenzoate](/img/structure/B12004575.png)



![Methyl 2-(4-(dimethylamino)benzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12004599.png)

![5-(2-fluorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004614.png)
![4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12004617.png)
